molecular formula C8H6FN3 B1454754 5-fluoro-2-(1H-pyrazol-3-yl)pyridine CAS No. 1382035-54-2

5-fluoro-2-(1H-pyrazol-3-yl)pyridine

Cat. No. B1454754
CAS RN: 1382035-54-2
M. Wt: 163.15 g/mol
InChI Key: ADBMBWBQQBJNNZ-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-pyrazol-3-yl)pyridine is a chemical compound with the molecular formula C8H6FN3 . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 5-fluoro-2-(1H-pyrazol-3-yl)pyridine involves several steps. One approach for the synthesis was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material . Additionally, 5-aminopyrazole has been used as a precursor in various synthetic methods developed for the synthesis of differently substituted pyrazoloazines .


Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(1H-pyrazol-3-yl)pyridine was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The compound has a molecular weight of 163.15 g/mol .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, N-1 benzylation of a related compound afforded a derivative whose structure was confirmed by spectroscopy and crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.15 g/mol, and its exact mass and monoisotopic mass are 163.05457537 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 153 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-fluoro-2-(1H-pyrazol-3-yl)pyridine: is a versatile building block in the synthesis of heterocyclic compounds. Its structure allows for various substitutions, making it a valuable precursor in creating a wide range of biologically active molecules. The pyrazolopyridine scaffold is particularly interesting due to its similarity to purine bases, which are fundamental components of DNA and RNA .

Biomedical Research

This compound has shown promise in biomedical research due to its structural resemblance to adenine and guanine. It can be used to design analogs that interact with biological targets, such as enzymes or receptors involved in disease processes. The potential for creating novel therapeutics from this compound is significant, given the vast number of derivatives that can be synthesized .

Pharmacological Studies

In pharmacology, 5-fluoro-2-(1H-pyrazol-3-yl)pyridine serves as a key intermediate in the development of drugs with potential anti-inflammatory, analgesic, and antipyretic properties. Its modification leads to compounds that can be tested for various pharmacological activities, offering a pathway to new medication discoveries .

Material Science

The electronic properties of 5-fluoro-2-(1H-pyrazol-3-yl)pyridine make it a candidate for use in material science, particularly in the development of organic semiconductors. Its ability to donate and accept electrons can be harnessed in creating components for electronic devices .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. The structural flexibility allows for the optimization of biological activity against various pests and weeds, contributing to the development of safer and more effective agricultural chemicals .

Molecular Docking Studies

5-fluoro-2-(1H-pyrazol-3-yl)pyridine: is also used in computational studies, such as molecular docking, to predict how it or its derivatives might interact with biological targets. This is crucial in drug design, where understanding the binding efficiency and specificity can significantly accelerate the drug discovery process .

properties

IUPAC Name

5-fluoro-2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBMBWBQQBJNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1H-pyrazol-3-yl)pyridine

CAS RN

1382035-54-2
Record name 5-fluoro-2-(1H-pyrazol-3-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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